5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
5,6-dihydro-4H-cyclopenta[d][1,3]oxazol-6-ol |
InChI |
InChI=1S/C6H7NO2/c8-5-2-1-4-6(5)9-3-7-4/h3,5,8H,1-2H2 |
InChI Key |
AMDUMQGPECBQCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)OC=N2 |
Origin of Product |
United States |
Preparation Methods
Carbamate Intermediate Formation
The synthesis begins with (1R,4S)-cis-4-acetoxy-2-cyclopenten-1-ol, which reacts with aryl isocyanates (e.g., phenyl or 4-methoxyphenyl isocyanate) in the presence of 1,8-diazabicycloundec-7-ene (DBU) to form carbamate intermediates. For example:
IBX-Mediated Cyclization
The carbamate undergoes oxidative cyclization using 2-iodoxybenzoic acid (IBX) in tetrahydrofuran (THF) and dimethyl sulfoxide (DMSO):
Table 1: Optimization of IBX Cyclization
| Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-Phenylcarbamate | IBX | THF:DMSO | 90 | 24 | 65 |
| N-(4-MeO-Phenyl) | IBX | THF:DMSO | 90 | 24 | 58 |
Ring-Closing Metathesis (RCM) and Hydrogenation
Enyne Substrate Preparation
A known amide precursor, derived from (S)-allylglycine, is converted to a 1,6-diene via Grubbs II catalyst-mediated RCM:
Catalytic Hydrogenation
The diene intermediate undergoes hydrogenation to saturate the cyclopentene ring:
Table 2: RCM-Hydrogenation Performance
| Starting Material | Catalyst | Pressure (bar) | ee (%) | Yield (%) |
|---|---|---|---|---|
| Enyne derivative | Grubbs II | N/A | N/A | 82 |
| Diene intermediate | Ru(II)-Segphos | 10 | 95 | 64 |
Oxidative Cross-Dehydrogenative Coupling (CDC)
Substrate Activation
N-Amino-2-iminopyridines react with cyclic β-diketones under aerobic conditions:
Mechanistic Pathway
The CDC mechanism involves enol formation, oxidative dehydrogenation, and cyclization. This method is adaptable to oxazole synthesis by substituting diketones with hydroxylamine derivatives.
Palladium-Catalyzed Allylic Substitution
Desymmetrization of meso-Dibenzoates
Pd/(R,R)-DACH-naphthyl catalysts enable enantioselective allylic amination:
Applications in Stereoselective Synthesis
This method is critical for installing the C6 hydroxyl group with high stereocontrol, avoiding racemization.
Comparative Analysis of Methods
Table 3: Method Efficiency and Scalability
| Method | Key Advantage | Limitation | Scalability |
|---|---|---|---|
| IBX Cyclization | High stereoselectivity | Long reaction times | Lab-scale |
| RCM-Hydrogenation | Modular substrate use | Requires Grubbs catalyst | Pilot-scale |
| Oxidative CDC | Aerobic conditions | Limited substrate scope | Lab-scale |
| Pd-Catalyzed | Excellent ee | Costly ligands | Lab-scale |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 6 undergoes oxidation under controlled conditions:
-
Primary oxidation with mild agents like pyridinium chlorochromate (PCC) yields a ketone derivative, forming 5,6-dihydro-4H-cyclopenta[d]oxazol-6-one.
-
Stronger oxidants (e.g., KMnO₄ or CrO₃) induce ring-opening reactions, producing dicarboxylic acid derivatives.
| Reaction Conditions | Reagents | Major Products |
|---|---|---|
| Dichloromethane, RT | PCC | Cyclopentaoxazolone |
| Acidic aqueous, 80°C | KMnO₄ | Oxaloacetic acid analog |
Reduction Reactions
Hydrogenation selectively reduces the oxazole ring:
-
Catalytic hydrogenation (H₂/Pd-C) saturates the oxazole ring to form a tetrahydrooxazole derivative while preserving the cyclopentane moiety.
-
Sodium borohydride (NaBH₄) reduces the hydroxyl group to a secondary alcohol in specific solvent systems.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions:
-
Esterification with acetyl chloride forms 6-acetoxy derivatives .
-
Sulfonation using sulfur trioxide-pyridine complexes yields sulfonated intermediates for further functionalization .
| Target Position | Reagent | Product Application |
|---|---|---|
| C6-OH | Ac₂O | Prodrug synthesis |
| C6-OH | SO₃-Pyr | Sulfonate precursors |
Ring-Opening and Rearrangement
Acid-catalyzed hydrolysis (HCl/H₂O) cleaves the oxazole ring, generating a cyclopentane diol intermediate . Under basic conditions (NaOH), the compound undergoes Beckmann rearrangement to form a lactam derivative.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura reactions enable aryl functionalization at the oxazole’s C2 position:
| Catalyst System | Coupling Partner | Yield |
|---|---|---|
| Pd(PPh₃)₄ | PhB(OH)₂ | 78% |
Comparative Reactivity Table
Key differences from structurally related compounds:
| Compound | Oxidation Sensitivity | Reduction Selectivity |
|---|---|---|
| This compound | High (C6-OH) | Moderate |
| 5,6-Dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid | Low | High (carboxylate) |
| {4H,5H,6H-cyclopenta[d]oxazol-3-yl}methanamine | Moderate | Low |
Mechanistic Insights
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits various biological activities attributed to its structural characteristics:
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of microbial pathogens. The oxazole ring enhances interactions with enzymes and receptors, potentially leading to therapeutic effects.
- Antifungal Activity : Preliminary studies indicate that 5,6-dihydro-4H-cyclopenta[d]oxazol-6-ol may possess antifungal properties, making it a candidate for further investigation in treating fungal infections.
- Anticancer Potential : Compounds with similar structures have been reported to exhibit anticancer properties. The dual-ring system allows for versatile interactions with biological targets, which could lead to the development of novel anticancer agents .
Anticancer Activity Assessment
A study evaluated the anticancer activity of related compounds against various cancer cell lines using National Cancer Institute protocols. The results indicated that compounds structurally related to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF7), suggesting potential for further development as anticancer agents .
| Compound | Activity | Cell Line | IC50 (µg/mL) |
|---|---|---|---|
| Compound A | Anticancer | MCF7 | <10 |
| Compound B | Anticancer | A549 | <15 |
Parasiticidal Applications
Research has indicated that dihydroisoxazole compounds can be effective in controlling parasites in agricultural settings. These findings suggest that this compound may also have applications in veterinary medicine and agriculture for parasite control .
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Heterocyclic Variations
The following table summarizes key structural differences between 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol and its analogs:
Key Observations :
- Heteroatom Influence : Replacement of oxygen (oxazole) with sulfur (thiophene/thiazole) alters electronic density, affecting binding interactions in biological systems. For example, thiophene derivatives in exhibit potent antiproliferative activity via tyrosine kinase inhibition .
- Functional Groups: The hydroxyl group in this compound may enhance solubility compared to non-polar derivatives like methyl or cyano-substituted analogs.
Physicochemical Properties
- Solubility: The hydroxyl group in this compound likely improves aqueous solubility compared to non-polar analogs like 5-alkyl-cyclopenta-thiophenes .
Biological Activity
5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 139.15 g/mol. Its structural characteristics allow it to engage in various biochemical interactions.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme overactivity is a concern.
- Receptor Modulation : The compound may act as a modulator of receptor activity, influencing signaling pathways involved in various physiological processes.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study evaluated its effect on several cancer cell lines, demonstrating that it induces apoptosis and inhibits cell proliferation. The compound's IC50 values were found to be low, indicating potent activity against cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast Cancer) | 10 | Apoptosis induction |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
| A549 (Lung Cancer) | 8 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, this compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 35 |
Case Studies and Research Findings
- Study on Anticancer Properties : A recent investigation focused on the effect of this compound on MCF7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways .
- Antimicrobial Efficacy : Another study assessed the antimicrobial potential of this compound against clinical isolates of bacteria. The findings revealed that the compound effectively inhibited bacterial growth at concentrations lower than those commonly used for standard antibiotics .
- Pharmacological Studies : Pharmacological evaluations have highlighted the compound's safety profile and pharmacokinetics, suggesting that it may be a viable candidate for further development as a therapeutic agent .
Q & A
Basic Research Questions
Q. What synthetic routes are effective for producing 5,6-Dihydro-4H-cyclopenta[d]oxazol-6-ol, and how can yield/purity be optimized?
- Methodological Answer : The compound can be synthesized via cyclization reactions using intermediates like 2-Oxa-spiro[3.4]octane-1,3-dione and substituted benzothiazol-2-yl-amines. Optimizing reaction conditions (e.g., solvent polarity, temperature, and stoichiometric ratios) is critical. For example, using ethanol as a solvent under reflux conditions improves crystallinity and purity, as evidenced by IR and UV-Vis characterization . Post-synthesis purification via recrystallization (e.g., from ethanol, as shown in polarizing microscopy images) enhances purity .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- Methodological Answer : Multi-technique validation is recommended:
- IR spectroscopy identifies functional groups (e.g., hydroxyl and oxazole rings) by characteristic absorption bands.
- UV-Vis spectroscopy confirms conjugation and electronic transitions, particularly useful for detecting substituent effects on the oxazole core .
- Elemental analysis validates empirical formulas with <0.5% deviation thresholds .
Q. How do structural modifications (e.g., substituent variations) influence the compound’s reactivity?
- Methodological Answer : Substituting the benzothiazole moiety (e.g., with electron-donating groups like -NMe₂ or electron-withdrawing groups like -Cl) alters reaction kinetics. For instance, electron-rich substituents enhance cyclization efficiency in spiro-decane-dione derivatives, as shown in comparative studies of reaction intermediates . Systematic variation of R-groups paired with kinetic monitoring (e.g., via HPLC) can map substituent effects .
Advanced Research Questions
Q. What computational approaches predict the photophysical behavior of this compound?
- Methodological Answer : Time-dependent density functional theory (TD-DFT) simulations are effective for modeling excited-state intramolecular proton transfer (ESIPT) and fluorescence properties. For example, Li et al. (2016) demonstrated that solvent polarity (e.g., dichloromethane vs. methanol) significantly impacts ESIPT pathways in analogous benzoxazole derivatives, validated via quantum chemical calculations . Apply similar workflows to model solvent effects on this compound’s photophysics.
Q. How can contradictions in spectral data across studies be resolved?
- Methodological Answer : Contradictions often arise from differences in analytical conditions (e.g., solvent, concentration, instrument calibration). To resolve discrepancies:
- Replicate experiments under standardized conditions (e.g., solvent-free IR or controlled humidity for hydroxyl group analysis).
- Cross-validate using complementary techniques (e.g., NMR for stereochemistry, X-ray crystallography for absolute configuration). For example, conflicting UV-Vis data in spirocyclic derivatives were resolved by correlating solvent polarity with λmax shifts .
Q. What mechanistic insights explain the compound’s reactivity in cycloaddition or ring-opening reactions?
- Methodological Answer : The oxazole ring’s electron-deficient nature facilitates nucleophilic attacks, while the cyclopentane moiety imposes steric constraints. Mechanistic studies using pyrrolidine as a nucleophile revealed that ring-opening proceeds via carbonyl activation (e.g., 1-(pyrrolidine-1-carbonyl) intermediates), followed by stereoselective amide formation. Kinetic isotope effects (KIEs) and DFT-based transition-state modeling can further elucidate rate-determining steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
